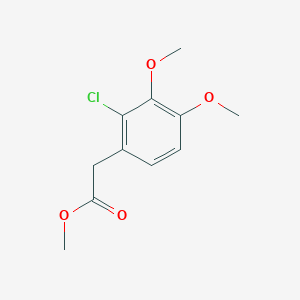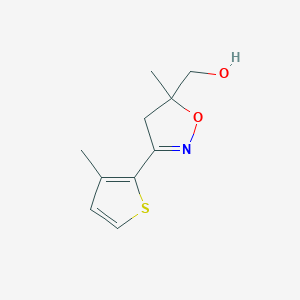
N-Methyl-4-amino-phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-amino-phthalimide is an organic compound that contains both phthalimide and methyl groups in its chemical structure. It appears as a white crystalline solid with a melting point of approximately 200-203 degrees Celsius . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-4-amino-phthalimide can be synthesized through several methods. One common approach involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures . Another method is the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides using the Gabriel Synthesis . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-amino-phthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: This compound can undergo nucleophilic substitution reactions with alkyl halides, forming N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Alkyl halides, potassium hydroxide (KOH), cesium carbonate (Cs2CO3)
Major Products
The major products formed from these reactions include various N-alkylated derivatives and reduced forms of the compound, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Methyl-4-amino-phthalimide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which N-Methyl-4-amino-phthalimide exerts its effects involves its interaction with molecular targets and pathways. The compound can form salts upon treatment with bases such as sodium hydroxide (NaOH), and its high acidity is due to the presence of flanking electrophilic carbonyl groups . This property allows it to participate in various chemical reactions, influencing its behavior and applications.
Comparación Con Compuestos Similares
N-Methyl-4-amino-phthalimide can be compared with other similar compounds, such as:
Phthalimide: A precursor in the synthesis of this compound, used in the Gabriel Synthesis.
Naphthalimide: Similar in structure but with different optical and electronic properties, used in organic light-emitting diodes (OLEDs).
Succinimide: Another cyclic imide with different reactivity and applications.
This compound stands out due to its unique combination of phthalimide and methyl groups, which confer distinct chemical properties and a wide range of applications.
Propiedades
Fórmula molecular |
C9H8N2O4 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
7-amino-3-methyl-2,4,3-benzodioxazepine-1,5-dione |
InChI |
InChI=1S/C9H8N2O4/c1-11-14-8(12)6-3-2-5(10)4-7(6)9(13)15-11/h2-4H,10H2,1H3 |
Clave InChI |
XQMJQMIXRDONPB-UHFFFAOYSA-N |
SMILES canónico |
CN1OC(=O)C2=C(C=C(C=C2)N)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)




![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)
![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)

![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)



